N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H22FN3O2 and its molecular weight is 331.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives are of significant interest due to their diverse biological activities and potential as therapeutic agents. A study by McLaughlin et al. (2016) discusses the synthesis and characterization of pyrazole-carboxamide derivatives, focusing on their identification and analytical characterization, including chromatographic and spectroscopic methods. This highlights the importance of pyrazole compounds in developing new synthetic methods and analytical techniques for novel chemical entities (McLaughlin et al., 2016).
Anticancer Activity
Pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues and evaluated their cytotoxicity against breast cancer cell lines, showing significant anticancer potential. This research underscores the role of pyrazole derivatives in the development of new anticancer agents (Ahsan et al., 2018).
Molecular Docking and Drug Discovery
The discovery of novel compounds targeting specific biological receptors is a crucial aspect of drug development. Cheng et al. (2020) reported on pyrazole-3-carboxamide-based inhibitors with dual inhibitory activities against histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), demonstrating significant antiproliferative activities towards solid cancer cell lines. This work exemplifies the application of pyrazole derivatives in designing dual-function inhibitors for cancer therapy (Cheng et al., 2020).
Nematocidal Activity
Exploring the agricultural applications of pyrazole derivatives, Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds and evaluated their nematocidal activity. This research demonstrates the potential of pyrazole derivatives in addressing agricultural pests and diseases, showcasing their versatility beyond medicinal applications (Zhao et al., 2017).
Mechanism of Action
Target of Action
Many compounds with a pyrazole core structure have been found to interact with various protein kinases, including MAP kinase, cyclin-dependent kinase, and glycogen synthase kinase-3 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and metabolism.
Biochemical Pathways
For example, inhibition of MAP kinase can affect cell proliferation and differentiation, while inhibition of glycogen synthase kinase-3 can affect glucose metabolism .
Properties
IUPAC Name |
N-cyclopentyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-2-11-24-16-12-22(15-9-7-13(19)8-10-15)21-17(16)18(23)20-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMMKQFUIFTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.